molecular formula C13H14N2O2 B12331998 5-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carboxylic acid

5-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B12331998
M. Wt: 230.26 g/mol
InChI Key: FTUZWGQUUMLVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a dimethylaminophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within cells. The compound’s dimethylaminophenyl group is believed to play a crucial role in its biological activity, potentially affecting cell signaling pathways and enzyme functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with a dimethylaminophenyl group and a carboxylic acid group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H14N2O2/c1-15(2)10-5-3-9(4-6-10)11-7-8-12(14-11)13(16)17/h3-8,14H,1-2H3,(H,16,17)

InChI Key

FTUZWGQUUMLVOE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.